1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-
Description
The compound 1H-pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- is a fused bicyclic heterocycle with a phenylsulfonyl group at position 1 and a stereospecific (2S)-pyrrolidinylmethyl substituent at position 2. The 1H-pyrrolo[2,3-b]pyridine scaffold is renowned for its pharmacological versatility, including anticancer, anticonvulsant, and kinase-inhibitory activities . This compound is hypothesized to leverage these features for improved bioavailability and selectivity compared to analogs.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,17-8-2-1-3-9-17)21-16(13-15-7-5-10-19-15)12-14-6-4-11-20-18(14)21/h1-4,6,8-9,11-12,15,19H,5,7,10,13H2/t15-/m0/s1 |
InChI Key |
VWEAOAFRCDZPDT-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multi-step organic synthesis. The general synthetic route may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Pyrrolidinylmethyl Group: This can be done through alkylation reactions using pyrrolidine derivatives.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrolopyridine core facilitates EAS at positions adjacent to nitrogen atoms. For example:
-
Nitration : Substitution at the 3-position using nitric acid/sulfuric acid mixtures.
-
Halogenation : Bromination or iodination at reactive sites, as seen in 6-chloro-2-iodo derivatives.
Nucleophilic Substitution
-
Pyrrolidinylmethyl Group Modification : The (2S)-2-pyrrolidinylmethyl group may participate in alkylation or act as a leaving group under basic conditions (e.g., hydrolysis to form amines).
-
Sulfonamide Group Reactions : The phenylsulfonyl group can undergo sulfonamidation with amines or participate in elimination reactions under strong acidic/base conditions .
Transition Metal-Catalyzed Reactions
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing aryl groups at the 2-position, as demonstrated in pyrrolopyridine derivatives .
-
Buchwald-Hartwig Amination : Used to introduce amines at the 4-position, though masking of reactive groups (e.g., hydroxyl) is often required .
Reaction Conditions and Mechanisms
Biological Interactions
The compound’s heterocyclic structure and functional groups enable interactions with biological targets:
-
Enzyme Inhibition : Derivatives with phenylsulfonyl groups exhibit inhibitory effects on proteases like human neutrophil elastase (HNE) . The phenylsulfonyl group enhances solubility and binding affinity.
-
Steric and Electronic Effects : The (2S)-2-pyrrolidinylmethyl group may modulate steric hindrance, affecting enzyme binding or metabolic stability.
Structural and Reactivity Comparisons
Challenges and Limitations
Scientific Research Applications
Pharmacological Properties
1H-Pyrrolo[2,3-b]pyridine compounds exhibit a broad spectrum of pharmacological activities:
- Anticancer Activity : These compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative demonstrated potent FGFR inhibitory activity with IC50 values in the nanomolar range, effectively inhibiting proliferation and inducing apoptosis in breast cancer cell lines .
- Immunomodulatory Effects : Research indicates that certain derivatives can act as immunomodulators targeting Janus Kinase 3 (JAK3), offering potential treatments for immune-related diseases .
- Inhibition of Enzymatic Activity : The compound has also been evaluated as a potent inhibitor of LSD1 (lysine-specific demethylase 1), showing significant antiproliferative effects against acute myeloid leukemia (AML) cell lines .
Synthesis Methodologies
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that utilize readily available starting materials. Recent studies have focused on optimizing synthetic pathways to enhance yield and reduce costs. For example:
- A novel approach was developed using substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives as precursors to synthesize various pyrrolo[2,3-b]pyridine derivatives with diverse biological activities .
- Another study reported the design and synthesis of a series of derivatives with structure-activity relationship (SAR) analyses that revealed important insights into the modification of functional groups for enhanced activity .
Case Studies
Several case studies illustrate the applications and effectiveness of 1H-pyrrolo[2,3-b]pyridine derivatives:
| Study | Compound | Target | Activity | IC50 Value |
|---|---|---|---|---|
| Study 1 | Compound 4h | FGFR | Inhibitory | 7 nM |
| Study 2 | Compound 23e | LSD1 | Antiproliferative | <100 nM |
| Study 3 | Compound 11h | PDE4B | Inhibitory | 0.8 μM |
- In one study, compound 4h was identified as a potent FGFR inhibitor, significantly reducing cell proliferation in vitro and inducing apoptosis in cancer cells .
- Another research effort highlighted compound 23e's efficacy as an LSD1 inhibitor, which not only suppressed tumor growth in animal models but also showed favorable pharmacokinetic properties .
- Additionally, compound 11h was characterized as a selective PDE4B inhibitor with significant anti-inflammatory effects by inhibiting TNF-α release from macrophages .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Position and Bioactivity: The target compound’s substituents at positions 1 and 2 contrast with analogs substituted at positions 3 (e.g., pyrazolyl in ) or 4/5 (e.g., carboxaldehyde in ). Position 2 modifications, such as the (2S)-pyrrolidinylmethyl group, may confer stereospecific interactions with biological targets, unlike non-chiral groups (e.g., morpholinylmethyl in or halogens in ).
The target compound’s pyrrolidinylmethyl group balances lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics .
Synthetic Accessibility :
- The phenylsulfonyl group is commonly introduced via sulfonylation reactions (e.g., ), while the pyrrolidinylmethyl substituent may be added through N-alkylation or reductive amination (see for analogous methods).
Pharmacological Potential: While the target compound lacks direct biological data, structurally related derivatives exhibit kinase inhibition (), anti-inflammatory, and anticancer activities . The (2S)-pyrrolidinylmethyl group may mimic natural ligands (e.g., variolins ), enhancing target affinity.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- is particularly notable for its potential as a therapeutic agent against various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their interactions with specific molecular targets:
- Inhibition of Phosphodiesterases (PDEs) : Certain derivatives have shown potent inhibitory activity against PDE4B, which is implicated in inflammatory responses. For instance, a study reported that a related compound exhibited significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating its potential for treating inflammatory diseases .
- Targeting Fibroblast Growth Factor Receptors (FGFRs) : Compounds within this class have demonstrated inhibitory effects on FGFR1, FGFR2, and FGFR3. One derivative (compound 4h) showed IC50 values of 7 nM against FGFR1 and was effective in inhibiting breast cancer cell proliferation and inducing apoptosis .
- TNIK Inhibition : Another study identified that certain pyrrolo[2,3-b]pyridine compounds inhibited TNIK (TRAF2 and NCK interacting kinase) with IC50 values lower than 1 nM. This suggests a potential application in modulating IL-2 secretion, which is critical in immune responses .
Structure-Activity Relationships (SAR)
The SAR studies of 1H-Pyrrolo[2,3-b]pyridine derivatives reveal critical insights into how structural modifications influence biological activity:
These modifications allow for the optimization of lead compounds for better efficacy and selectivity.
Case Studies
Several studies have showcased the biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives:
- PDE4B Inhibition : A series of compounds were synthesized and evaluated for their ability to inhibit PDE4B. One compound demonstrated significant inhibition of TNF-α release in vitro and showed promise as a lead for further development in CNS-related diseases .
- Cancer Therapeutics : Compound 4h was tested against multiple cancer cell lines (e.g., MDA-MB-231 and MCF-7) and exhibited low IC50 values indicating potent antiproliferative activity. Additionally, it inhibited migration and invasion capabilities of cancer cells, suggesting its potential as an anticancer agent .
- Immune Modulation : The inhibition of TNIK by specific derivatives has opened new avenues for therapeutic applications in modulating immune responses, particularly in conditions characterized by excessive IL-2 secretion .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives with sulfonyl and pyrrolidinylmethyl substituents?
- Methodological Answer : Optimize multi-step synthesis using halogenation (e.g., N-iodosuccinimide in acetone) and sulfonylation (e.g., tosyl chloride with NaH in THF at 0°C to room temperature). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) enables aryl/heteroaryl substitutions at positions 3 and 5. Purification via column chromatography with gradients of ethyl acetate/hexane improves yields (≥75%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use X-ray crystallography (as in Acta Crystallographica reports) to resolve the fused pyrrolo-pyridine core and substituent orientations . Complementary techniques include:
- NMR : H/C NMR to verify sulfonyl group orientation and pyrrolidinylmethyl stereochemistry (e.g., H coupling constants for axial/equatorial protons).
- HPLC-MS : Confirm purity (>95%) and molecular ion consistency .
Q. What analytical methods are critical for assessing purity and stability under experimental conditions?
- Methodological Answer :
- Stability Studies : Monitor degradation in DMSO or aqueous buffers (pH 4–9) via HPLC at 25°C/40°C over 72 hours.
- Photostability : Expose to UV light (254 nm) and analyze by LC-MS for photodegradation byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition targeting JAK/STAT or MAPK pathways?
- Methodological Answer :
- Pharmacophore Design : Introduce electron-withdrawing groups (e.g., chloro, cyano) at position 3 to enhance binding to kinase ATP pockets, as seen in selumetinib analogs .
- In Vitro Assays : Test inhibitory potency (IC) against JAK1/2 or B-Raf using fluorescence polarization assays. Compare with control compounds (e.g., pyrrolo[2,3-d]pyrimidines) .
Q. What computational strategies can predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for cross-coupling reactions, prioritizing C–C bond formation at electron-deficient positions (e.g., C-5 over C-3).
- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions (e.g., solvent, catalyst loading) for Suzuki couplings .
Q. How can contradictory data in pharmacological profiling (e.g., off-target effects) be resolved?
- Methodological Answer :
- Selectivity Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target binding.
- Structural Analog Comparison : Compare with 1-(phenylsulfonyl)-6-cyano derivatives (CAS 1227271-03-5) to isolate substituent-specific effects .
Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidinylmethyl group?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
